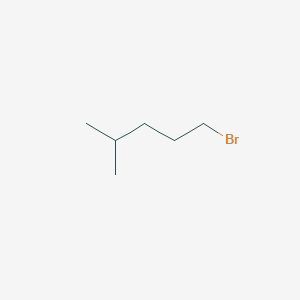![molecular formula C13H11NO2 B146090 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one CAS No. 60272-21-1](/img/structure/B146090.png)
1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one is a compound that is structurally related to indole derivatives. Indole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one, they do provide insights into similar compounds which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves the acetylation of indole derivatives. For instance, the synthesis of 1-(4-fluorobenzoyl)-3-acetyl indole was achieved by treating 3-acetyl indole with 4-fluorobenzoyl chloride in the presence of anhydrous triethylamine in benzene, yielding the product in good yields . This suggests that similar methods could potentially be applied to synthesize 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one by acetylating the appropriate indole precursor.
Molecular Structure Analysis
Quantum chemical computations, including molecular structure analysis, are crucial for understanding the properties of compounds. The study of a related molecule, 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, involved spectroscopic investigations and quantum chemical calculations to determine molecular structure, vibrational frequencies, and electronic absorption . These techniques could be applied to 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one to gain insights into its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electrochemical properties. For example, the new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones exhibited quasireversible redox processes, indicating potential reactivity in redox reactions . This information could be relevant when considering the chemical reactions that 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its spectroscopic data and quantum chemical calculations. The related compounds discussed in the papers show strong UV absorption bands, which are indicative of their electronic properties . Additionally, the energetic behavior of these molecules in different solvent media was investigated, which is important for understanding their solubility and stability . These analyses are essential for a comprehensive understanding of 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one's properties.
Relevant Case Studies
The pharmacological evaluation of arylpiperazinyl Mannich bases of 1-(4-fluorobenzoyl)-3-acetyl indole demonstrated potential modulatory activity on serotonergic and dopaminergic receptors in mice . This indicates that derivatives of acetyl indoles, such as 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one, may also possess interesting biological activities worthy of further study.
科学的研究の応用
Indole Synthesis and Derivatives
1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one belongs to the class of indole alkaloids, compounds which have garnered significant interest in organic chemistry due to their complex structures and diverse biological activities. Indole synthesis methods are pivotal for creating these compounds, including various name reactions and strategies for constructing the indole nucleus. The review by Taber and Tirunahari provides a comprehensive classification of indole syntheses, highlighting the different methods and their historical evolution, which is fundamental for advancing the synthesis of indole derivatives including 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one (Taber & Tirunahari, 2011).
Cyclodextrin Inclusion Complexes for Drug Delivery
Cyclodextrins (CDs) are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules, which is a critical property for drug delivery applications. The study by Boczar and Michalska discusses the complexation of CDs with antibiotics and antibacterial agents, focusing on improving solubility, modifying drug release profiles, and enhancing antimicrobial activity. This research is particularly relevant for the development of new drug delivery systems involving 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one as a potential guest molecule in CD complexes (Boczar & Michalska, 2022).
Environmental and Biotechnological Applications
The unique structural and chemical properties of indole derivatives make them relevant in environmental and biotechnological contexts as well. For instance, the bacterial catabolism of indole-3-acetic acid, a closely related compound, has implications for bioremediation and agricultural biotechnology. The study by Laird, Flores, and Leveau examines the gene clusters responsible for the catabolism of indole-3-acetic acid in bacteria and explores the potential applications of these gene clusters in biotechnological processes and environmental remediation (Laird, Flores & Leveau, 2020).
Pharmaceutical and Biomedical Applications
Cyclodextrin-based materials, including 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one, have significant potential in pharmaceutical and biomedical applications. The review by van de Manakker, Vermonden, van Nostrum, and Hennink provides insights into the synthesis, properties, and applications of cyclodextrin-based polymeric materials, which are crucial for drug delivery and biomedical applications (van de Manakker, Vermonden, van Nostrum & Hennink, 2009).
将来の方向性
Indole derivatives, such as “1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one”, have shown promise in the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
特性
IUPAC Name |
1-acetyl-3,4-dihydrobenzo[cd]indol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZHAWSVXMBVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

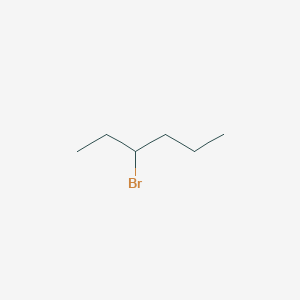
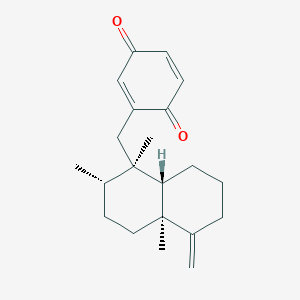
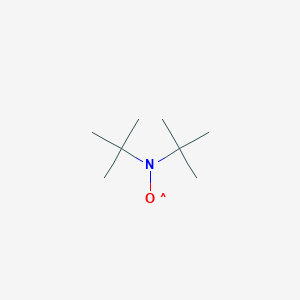
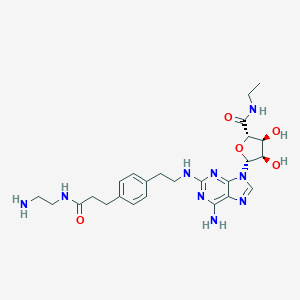
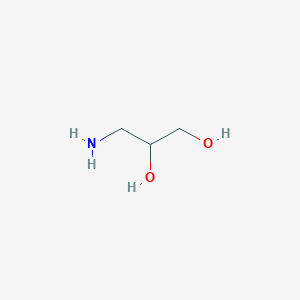
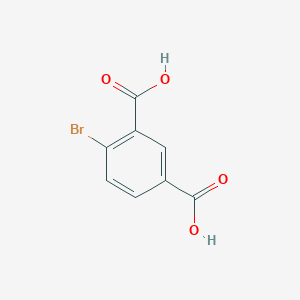
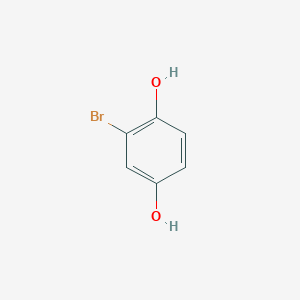
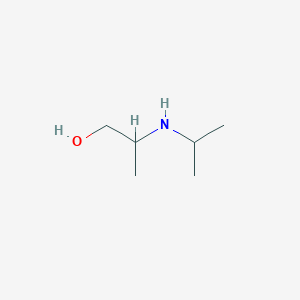
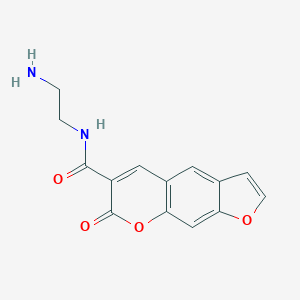
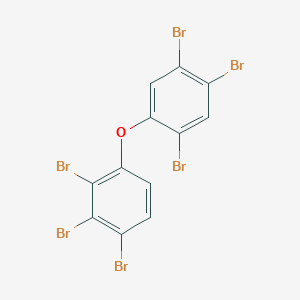
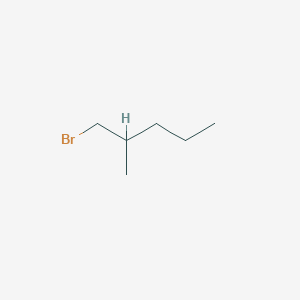
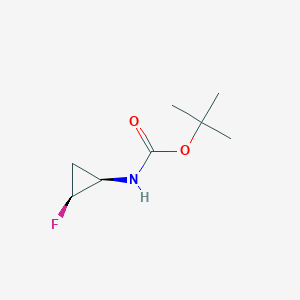
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
